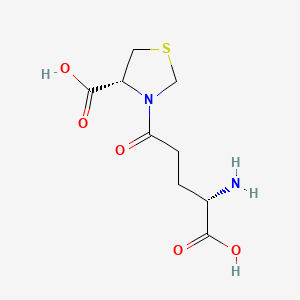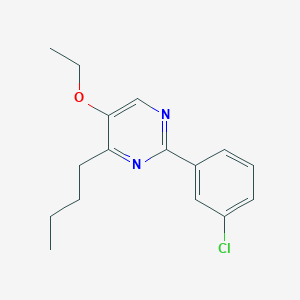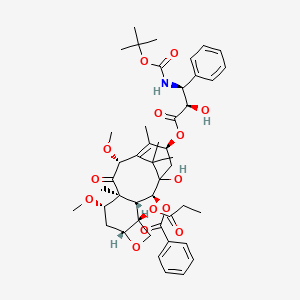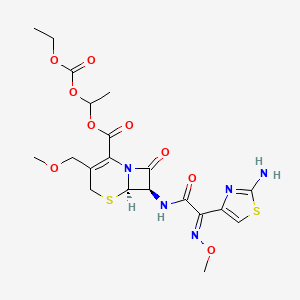
O-Desisopropyl-O-ethylCefpodoximeProxetil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desisopropyl-O-ethylCefpodoximeProxetil is a derivative of Cefpodoxime Proxetil, which is a third-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used to treat a variety of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Desisopropyl-O-ethylCefpodoximeProxetil involves multiple steps, starting from the parent compound, Cefpodoxime Proxetil. The process typically includes the removal of the isopropyl group and the addition of an ethyl group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformation .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
O-Desisopropyl-O-ethylCefpodoximeProxetil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions vary but often include controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Aplicaciones Científicas De Investigación
O-Desisopropyl-O-ethylCefpodoximeProxetil has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is used in studies involving bacterial resistance and antibiotic efficacy.
Medicine: It is investigated for its potential use in treating various bacterial infections.
Industry: It is used in the development of new antibacterial agents.
Mecanismo De Acción
The mechanism of action of O-Desisopropyl-O-ethylCefpodoximeProxetil involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Cefpodoxime Proxetil: The parent compound, known for its broad-spectrum antibacterial activity.
Cefixime: Another third-generation cephalosporin with similar antibacterial properties.
Cefdinir: Known for its effectiveness against a wide range of bacterial infections.
Uniqueness
O-Desisopropyl-O-ethylCefpodoximeProxetil is unique due to its specific structural modifications, which may enhance its antibacterial activity and pharmacokinetic properties compared to its parent compound and other similar cephalosporins .
Propiedades
Fórmula molecular |
C20H25N5O9S2 |
|---|---|
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12+/t9?,13-,17-/m1/s1 |
Clave InChI |
FXDWRZAFIUUKKP-POJSZAKFSA-N |
SMILES isomérico |
CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC |
SMILES canónico |
CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
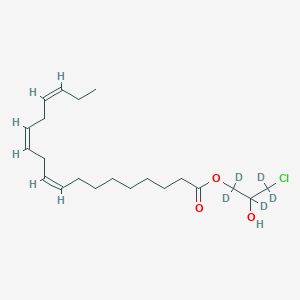
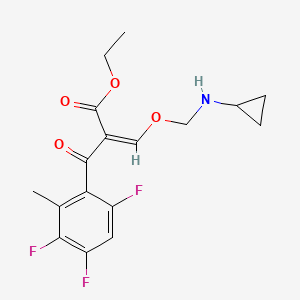
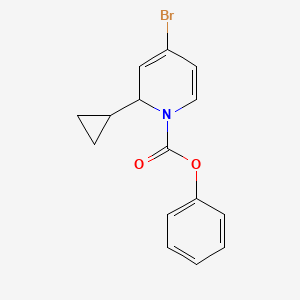

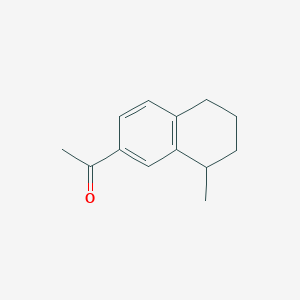
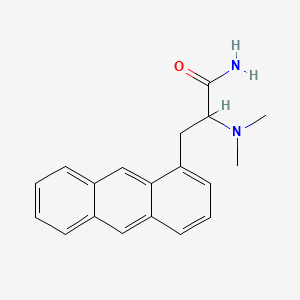
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
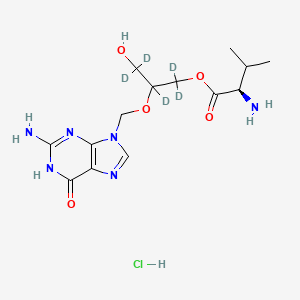
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
